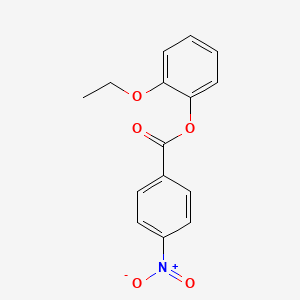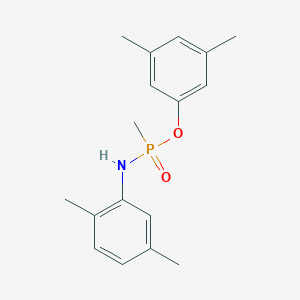![molecular formula C19H27FN2O3 B5671002 (1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5671002.png)
(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis process of azaspiro compounds, including those similar to "(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol," involves complex synthetic routes that typically include the formation of the azaspiro skeleton. This often requires the strategic use of stereochemistry to achieve the desired configuration. A relevant example is the synthesis of chiral quinolone antibacterial agents that utilize stereochemical structure-activity relationship studies to identify potent derivatives against various bacteria (Kimura et al., 1994).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects a cycloalkane ring to another ring, which in this case includes a nitrogen atom, forming the azaspiro moiety. The stereochemistry of such compounds is crucial for their biological activity, with certain configurations being more favorable for binding to target sites. The absolute configuration can be determined through methods such as X-ray crystallography.
Chemical Reactions and Properties
Azaspiro compounds can undergo various chemical reactions, including hydrolysis and acylation, which modify the functional groups attached to the spiro skeleton and can significantly impact their biological activity. For instance, acid-catalyzed hydrolysis of 3,4-dialkyl-substituted azaspiro compounds can lead to significant structural changes, affecting their physicochemical properties (Belikov et al., 2013).
Propiedades
IUPAC Name |
1-[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3/c20-15-4-2-1-3-14(15)5-6-18(24)22-10-7-19(8-11-22)16(23)13-17(19)25-12-9-21/h1-4,16-17,23H,5-13,21H2/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOYALMCCBSJIZ-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2OCCN)O)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2OCCN)O)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methoxy-1-methyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5670958.png)
![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)

![2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)
![2-[(4'-hydroxybiphenyl-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670969.png)

![5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5671007.png)

![2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5671012.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(4-pentenoyl)piperidine](/img/structure/B5671023.png)